molecular formula C8H7ClF2O2S B6311014 4-(Chlorodifluoromethylsulfonyl)toluene CAS No. 1321028-41-4

4-(Chlorodifluoromethylsulfonyl)toluene

Cat. No.: B6311014
CAS No.: 1321028-41-4
M. Wt: 240.66 g/mol
InChI Key: ONKOXYWIMAXBEX-UHFFFAOYSA-N
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Description

4-(Chlorodifluoromethylsulfonyl)toluene is a chemical compound with the molecular formula C8H7ClF2O2S and a molecular weight of 240.65 g/mol . It is characterized by the presence of a toluene ring substituted with a chlorodifluoromethylsulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 4-(Chlorodifluoromethylsulfonyl)toluene typically involves the reaction of toluene with chlorodifluoromethylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-(Chlorodifluoromethylsulfonyl)toluene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorodifluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The toluene ring can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The chlorodifluoromethylsulfonyl group can be reduced to form difluoromethylsulfonyl derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Chlorodifluoromethylsulfonyl)toluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chlorodifluoromethylsulfonyl)toluene involves its ability to react with nucleophiles, forming covalent bonds with target molecules. The chlorodifluoromethylsulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical and biological applications to modify target molecules and study their properties .

Comparison with Similar Compounds

Similar compounds to 4-(Chlorodifluoromethylsulfonyl)toluene include:

    4-(Trifluoromethylsulfonyl)toluene: Similar structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.

    4-(Methylsulfonyl)toluene: Contains a methylsulfonyl group instead of a chlorodifluoromethylsulfonyl group.

    4-(Chlorosulfonyl)toluene: Contains a chlorosulfonyl group instead of a chlorodifluoromethylsulfonyl group.

The uniqueness of this compound lies in its specific reactivity due to the presence of both chlorine and fluorine atoms in the sulfonyl group, which can influence its chemical behavior and applications .

Properties

IUPAC Name

1-[chloro(difluoro)methyl]sulfonyl-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKOXYWIMAXBEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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